molecular formula C13H16Cl2N2 B8233581 N-Methyl-3-(3-pyridinyl)benzylamine diHCl

N-Methyl-3-(3-pyridinyl)benzylamine diHCl

Cat. No.: B8233581
M. Wt: 271.18 g/mol
InChI Key: XNQMQZOXXOVODO-UHFFFAOYSA-N
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Description

N-Methyl-3-(3-pyridinyl)benzylamine diHCl is a chemical compound with the molecular formula C13H15Cl2N2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(3-pyridinyl)benzylamine diHCl typically involves the reaction of N-methylmethanamine with 3-pyridin-3-ylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(3-pyridinyl)benzylamine diHCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-3-(3-pyridinyl)benzylamine diHCl has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-3-(3-pyridinyl)benzylamine diHCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-3-(3-pyridinyl)benzylamine diHCl is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-1-(3-pyridin-3-ylphenyl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2.2ClH/c1-14-9-11-4-2-5-12(8-11)13-6-3-7-15-10-13;;/h2-8,10,14H,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQMQZOXXOVODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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